

Application Notes: Synthesis and Application of Pomalidomide-amino-PEG4-NH2 in PROTAC Development

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Compound of Interest

Compound Name: Pomalidomide-amino-PEG4-NH2

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Introduction

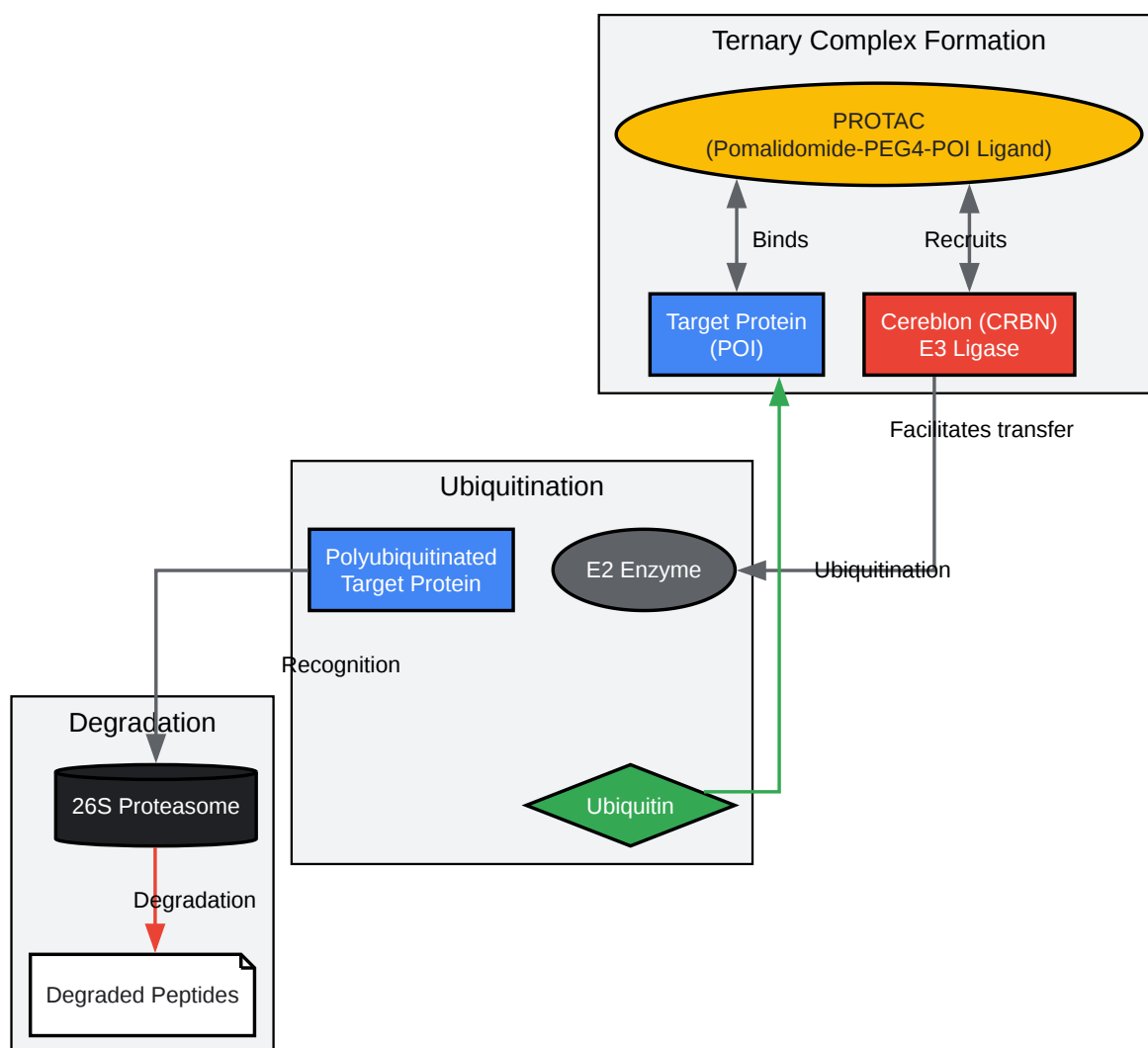
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Pomalidomide, a derivative of thalidomide, is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1 E3 ligase complex, and is frequently employed in PROTAC design.[2]

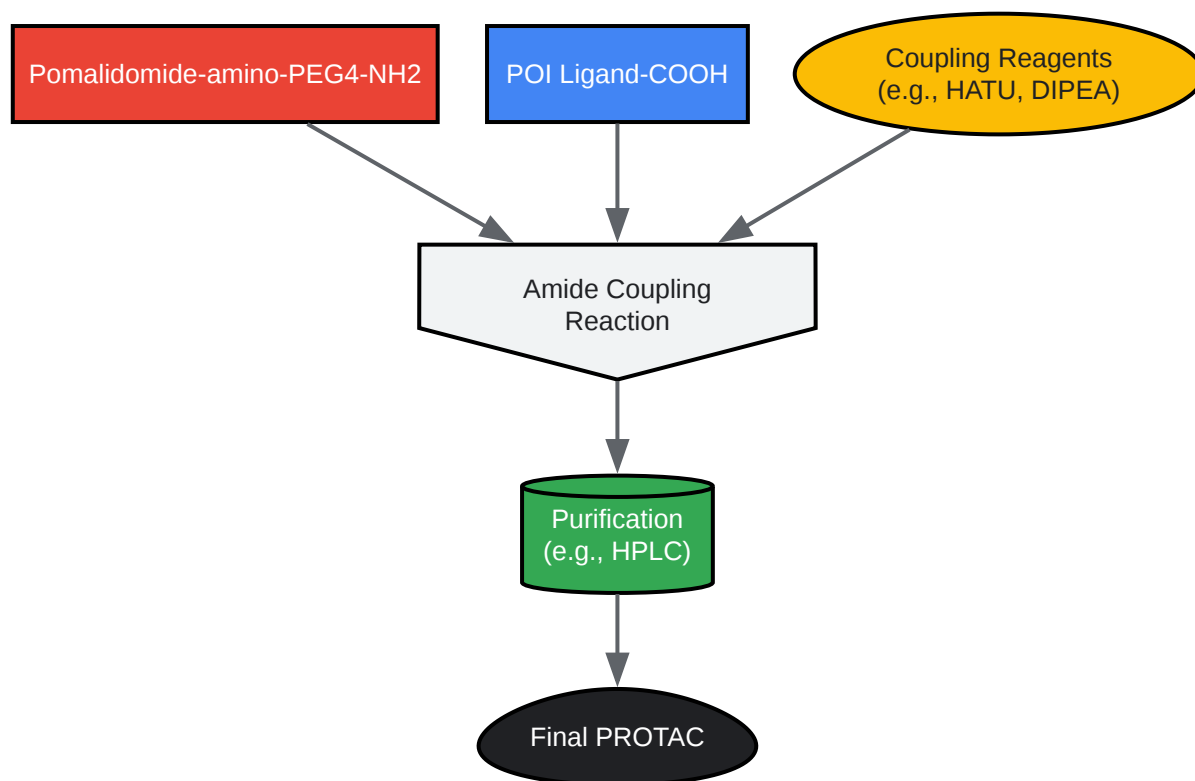
Pomalidomide-amino-PEG4-NH2 is a pre-synthesized building block that incorporates the pomalidomide E3 ligase ligand and a flexible 4-unit polyethylene glycol (PEG) linker terminating in a primary amine.[3][4] This reagent streamlines the synthesis of pomalidomide-based PROTACs by providing a readily available, hydrophilic linker with a reactive handle for conjugation to a POI ligand. The PEG linker enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[5]

These application notes provide detailed protocols for the synthesis of PROTACs using **Pomalidomide-amino-PEG4-NH2** and for the characterization of their biological activity.

PROTAC Mechanism of Action

The fundamental principle of a pomalidomide-based PROTAC is to induce the proximity of the target protein to the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.





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